Cochinchinenin A

Description

Structure

3D Structure

Properties

CAS No. |

1057666-04-2 |

|---|---|

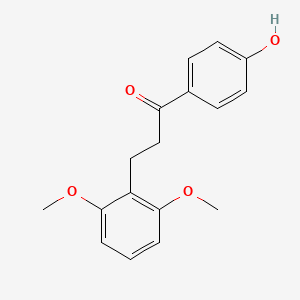

Molecular Formula |

C17H18O4 |

Molecular Weight |

286.32 g/mol |

IUPAC Name |

3-(2,6-dimethoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one |

InChI |

InChI=1S/C17H18O4/c1-20-16-4-3-5-17(21-2)14(16)10-11-15(19)12-6-8-13(18)9-7-12/h3-9,18H,10-11H2,1-2H3 |

InChI Key |

BRIOVNZRUNCVKT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)CCC(=O)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Foundational & Exploratory

Cochinchinenin A from Dracaena cochinchinensis: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Dracaena cochinchinensis, a key botanical source of the traditional medicine known as "Dragon's Blood," is a treasure trove of bioactive phytochemicals. The deep red resin exuded from its stem has been used for centuries in traditional medicine for its diverse therapeutic properties, including anti-inflammatory, analgesic, and wound-healing effects.[1] Among the myriad of compounds isolated from this resin, Cochinchinenin (B150029) A, a dihydrochalcone (B1670589), has emerged as a molecule of significant interest for its potential pharmacological activities.

This technical guide provides an in-depth overview of Cochinchinenin A, intended for researchers, scientists, and professionals in the field of drug development. The document details its botanical source, methods for its isolation and purification, and a summary of its biological activities, with a particular focus on its anti-inflammatory and antioxidant potential. This guide adheres to stringent data presentation standards, including clearly structured tables for all quantitative data, detailed experimental protocols for key assays, and mandatory visualizations of signaling pathways and experimental workflows using Graphviz.

Phytochemistry of Dracaena cochinchinensis Resin

The resin of Dracaena cochinchinensis is a complex mixture of various classes of chemical compounds. Flavonoids are the predominant constituents, which include chalcones, dihydrochalcones, flavanones, flavans, and homoisoflavonoids.[1] Besides flavonoids, the resin is also rich in stilbenes, steroids, and saponins.[2] This rich phytochemical profile contributes to the wide spectrum of pharmacological activities attributed to Dragon's Blood.

This compound: Physicochemical Properties

This compound is a dihydrochalcone, a type of flavonoid characterized by a three-carbon bridge connecting two aromatic rings. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Structure | C₁₇H₁₈O₄ |

| Molecular Formula | C₁₇H₁₈O₄ |

| Molecular Weight | 286.32 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 1057666-04-2 |

Isolation and Purification of this compound

The following is a generalized protocol for the extraction and isolation of this compound from the resin of Dracaena cochinchinensis. This protocol is a composite based on methodologies reported for the isolation of flavonoids from this plant source.[2][3]

Experimental Protocol: Isolation and Purification

1. Extraction:

- Air-dried and powdered resin of Dracaena cochinchinensis is macerated with 95% ethanol (B145695) at room temperature for 72 hours.

- The extraction process is repeated three times to ensure maximum yield.

- The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

2. Fractionation:

- The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity: n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol.

- The ethyl acetate fraction, typically rich in flavonoids, is collected and concentrated.

3. Chromatographic Purification:

- Silica (B1680970) Gel Column Chromatography: The concentrated ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate, starting with a high percentage of n-hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

- Sephadex LH-20 Column Chromatography: Fractions containing compounds with similar TLC profiles to this compound are pooled, concentrated, and further purified using a Sephadex LH-20 column, eluting with methanol (B129727). This step helps in removing polymeric material and separating compounds based on their molecular size.

- Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification is achieved by preparative HPLC on a C18 column, using a mobile phase of methanol and water or acetonitrile (B52724) and water, to yield pure this compound.

4. Structure Elucidation:

- The structure of the purified this compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).

start [label="Dracaena cochinchinensis Resin", shape=cylinder, fillcolor="#FBBC05"];

extraction [label="Maceration with 95% Ethanol"];

concentration1 [label="Rotary Evaporation"];

fractionation [label="Solvent Partitioning\n(n-hexane, Chloroform, Ethyl Acetate, n-butanol)"];

concentration2 [label="Concentration of Ethyl Acetate Fraction"];

silica_gel [label="Silica Gel Column Chromatography\n(n-hexane:EtOAc gradient)"];

sephadex [label="Sephadex LH-20 Column\n(Methanol)"];

prep_hplc [label="Preparative HPLC\n(C18, MeOH:H2O)"];

pure_compound [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

structure_elucidation [label="Spectroscopic Analysis\n(NMR, MS)"];

start -> extraction;

extraction -> concentration1;

concentration1 -> fractionation;

fractionation -> concentration2;

concentration2 -> silica_gel;

silica_gel -> sephadex;

sephadex -> prep_hplc;

prep_hplc -> pure_compound;

pure_compound -> structure_elucidation;

}

Biological Activities

While specific quantitative data for this compound is limited in publicly available literature, studies on related compounds and crude extracts from Dracaena cochinchinensis provide strong evidence for its potential biological activities.

Anti-inflammatory Activity

Flavonoids are well-known for their anti-inflammatory properties. A study on cochinchinenin N, a chalchonoid trimer also isolated from Dracaena cochinchinensis, demonstrated significant inhibition of nitric oxide (NO) production, a key mediator in the inflammatory process.

| Compound | Assay | Cell Line | IC₅₀ (µM) |

| Cochinchinenin N | Nitric Oxide Production Inhibition | BV-2 microglial cells | 11.5 ± 1.7 |

Table 1: Inhibitory concentration (IC₅₀) of a related compound from D. cochinchinensis on nitric oxide production.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells and incubating for 24 hours.

-

Nitrite (B80452) Measurement: The production of nitric oxide is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control. The IC₅₀ value is determined from the dose-response curve.

Antioxidant Activity

| Compound | DPPH IC₅₀ (µg/mL) | ABTS IC₅₀ (µg/mL) |

| Gallic Acid | - | 1.03 ± 0.25 |

| (+)-Catechin | - | 3.12 ± 0.51 |

| Quercetin | - | 1.89 ± 0.33 |

| Kaempferol | - | 3.70 ± 0.15 |

Table 2: IC₅₀ values of common natural antioxidants in DPPH and ABTS assays.[4]

-

Reagent Preparation: A 0.1 mM solution of DPPH in methanol is prepared.

-

Reaction Mixture: Various concentrations of this compound are added to the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance is measured at 517 nm.

-

Calculation: The percentage of scavenging activity is calculated, and the IC₅₀ value is determined.

-

Reagent Preparation: The ABTS radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours.

-

Reaction Mixture: The ABTS solution is diluted with methanol to an absorbance of 0.70 ± 0.02 at 734 nm. Various concentrations of this compound are then added.

-

Incubation: The mixture is incubated at room temperature for 6 minutes.

-

Absorbance Measurement: The absorbance is measured at 734 nm.

-

Calculation: The percentage of scavenging activity is calculated, and the IC₅₀ value is determined.

α-Glucosidase Inhibitory Activity

An active fraction from the resin of Dracaena cochinchinensis has demonstrated potent α-glucosidase inhibitory activity, suggesting its potential in the management of postprandial hyperglycemia.

| Sample | Assay | IC₅₀ (mg/mL) |

| Active Fraction of D. cochinchinensis Resin | α-Glucosidase Inhibition | 0.152 |

Table 3: α-Glucosidase inhibitory activity of an active fraction from D. cochinchinensis resin.[3]

-

Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) are prepared in a phosphate (B84403) buffer (pH 6.8).

-

Reaction Mixture: Various concentrations of this compound are pre-incubated with the α-glucosidase solution.

-

Reaction Initiation: The reaction is initiated by adding the pNPG substrate.

-

Incubation: The mixture is incubated at 37°C for 30 minutes.

-

Reaction Termination: The reaction is stopped by adding a sodium carbonate solution.

-

Absorbance Measurement: The amount of p-nitrophenol released is measured at 405 nm.

-

Calculation: The percentage of inhibition is calculated, and the IC₅₀ value is determined.

Potential Mechanisms of Action: Signaling Pathways

The anti-inflammatory effects of many flavonoids are attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence for this compound is still emerging, it is hypothesized to exert its anti-inflammatory effects through the inhibition of these pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of pro-inflammatory gene expression. In response to inflammatory stimuli like LPS, IκBα is phosphorylated and degraded, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of inflammatory mediators such as iNOS, COX-2, TNF-α, and IL-6. This compound may inhibit this pathway by preventing the phosphorylation and degradation of IκBα.

Inhibition of the MAPK Signaling Pathway

The MAPK pathway, comprising cascades of kinases such as ERK, JNK, and p38, is another critical regulator of inflammation. Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors like AP-1, which also promotes the expression of pro-inflammatory genes. This compound may interfere with the phosphorylation and activation of key kinases in the MAPK cascade.

Conclusion and Future Directions

This compound, a dihydrochalcone from the resin of Dracaena cochinchinensis, holds significant promise as a therapeutic agent, particularly in the realm of anti-inflammatory and antioxidant applications. The information compiled in this guide, based on existing literature on the source plant and related compounds, underscores its potential.

However, to fully realize the therapeutic utility of this compound, further research is imperative. Future studies should focus on:

-

Definitive Biological Screening: Conducting comprehensive in vitro and in vivo studies to determine the specific IC₅₀ values of pure this compound in various anti-inflammatory and antioxidant assays.

-

Mechanistic Elucidation: Performing detailed molecular studies to confirm the precise mechanisms of action, including its direct interactions with components of the NF-κB and MAPK signaling pathways.

-

Pharmacokinetic and Toxicological Profiling: Establishing the ADME (Absorption, Distribution, Metabolism, and Excretion) and safety profiles of this compound to assess its drug-like properties.

-

Lead Optimization: Utilizing the structure of this compound as a scaffold for the synthesis of novel derivatives with enhanced potency and improved pharmacokinetic properties.

This technical guide serves as a foundational resource to stimulate and guide further research and development efforts aimed at harnessing the therapeutic potential of this compound.

References

Cochinchinenin A: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Cochinchinenin A, a dihydrochalcone (B1670589) isolated from the resin of Dracaena cochinchinensis, commonly known as "Dragon's Blood," has emerged as a molecule of significant interest in the scientific community. Traditionally used for its analgesic properties, recent research has unveiled its potential as a multi-target therapeutic agent with anti-inflammatory and anti-diabetic activities. This technical guide provides a comprehensive overview of the chemical structure, biological activities, and relevant experimental protocols for this compound, aimed at researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is classified as a dihydrochalcone, a type of natural phenol. Its chemical identity has been established through spectroscopic analysis.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Name | 4'-hydroxy-4,2'-dimethoxy-dihydrochalcone |

| Molecular Formula | C₁₇H₁₈O₄ |

| Molecular Weight | 286.32 g/mol [1] |

| CAS Number | 1057666-04-2[1] |

| Appearance | White to off-white solid[1] |

| SMILES | O=C(CCC1=C(OC)C=CC=C1OC)C2=CC=C(C=C2)O[1] |

| Solubility | Soluble in DMSO (100 mg/mL)[1] |

| Initial Source | Dracaena cochinchinensis (Lour.) S. C. Chen[1] |

Note: There is a distinct compound named "cochinchinenin," which is a chalcone (B49325) dimer, and should not be confused with this compound, a dihydrochalcone monomer.[2][3]

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, positioning it as a promising candidate for further investigation in drug discovery.

Analgesic Activity

This compound is recognized as a fundamental component responsible for the analgesic effects of Dragon's Blood.[1] Research suggests that its mechanism of action may involve the transient receptor potential vanilloid 1 (TRPV1), a key player in pain signaling.[4] It is hypothesized that this compound may act as a TRPV1 antagonist, thereby reducing pain perception.

Figure 1: Proposed Analgesic Mechanism of this compound via TRPV1 Inhibition.

Anti-inflammatory Activity

While direct studies on the anti-inflammatory signaling pathways of this compound are emerging, flavonoids and chalcones are known to exert anti-inflammatory effects by modulating key inflammatory cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6][7] this compound may inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins, potentially through the inhibition of enzymes like cyclooxygenase-2 (COX-2).

Figure 2: Putative Anti-inflammatory Signaling Pathways Modulated by this compound.

Anti-diabetic Activity

This compound has been shown to possess anti-diabetic properties, primarily through the inhibition of α-glucosidase. This enzyme is responsible for the breakdown of complex carbohydrates into glucose in the intestine. By inhibiting α-glucosidase, this compound can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.

Table 2: Summary of Biological Activities of this compound

| Activity | Mechanism of Action | Potential Therapeutic Application |

| Analgesic | Inhibition of TRPV1 receptor[4] | Acute and chronic pain management |

| Anti-inflammatory | Potential inhibition of NF-κB and MAPK signaling pathways | Inflammatory disorders |

| Anti-platelet Aggregation | Inhibition of ADP-induced platelet aggregation[8] | Thrombotic diseases |

| Anti-diabetic | Inhibition of α-glucosidase[8] | Type 2 Diabetes Mellitus |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation of this compound from Dracaena cochinchinensis

The following is a general protocol for the isolation of this compound, which may require optimization based on the specific plant material and equipment.

Figure 3: General Workflow for the Isolation of this compound.

Methodology:

-

Extraction: The air-dried and powdered resin of D. cochinchinensis is extracted with 95% ethanol at room temperature.[9]

-

Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with ethyl acetate.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel, Sephadex LH-20, and/or MCI gel, eluting with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate).[3]

-

Purification: Fractions containing this compound, as monitored by Thin Layer Chromatography (TLC), are combined and further purified by preparative High-Performance Liquid Chromatography (HPLC).

-

Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

Methodology:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubating for 24 hours.

-

NO Measurement: The concentration of nitrite (B80452), a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is determined from a sodium nitrite standard curve.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test in Mice

Methodology:

-

Animal Acclimatization: Male ICR mice (20-25 g) are acclimatized for at least one week before the experiment.

-

Grouping: Animals are randomly divided into groups (n=6-8 per group): a vehicle control group, a positive control group (e.g., aspirin), and test groups receiving different doses of this compound.

-

Drug Administration: this compound or the control drug is administered orally or intraperitoneally 30-60 minutes before the induction of writhing.

-

Induction of Writhing: Each mouse is injected intraperitoneally with 0.6% acetic acid (10 mL/kg body weight).[10][11][12]

-

Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation box, and the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a period of 20-30 minutes.[10]

-

Data Analysis: The percentage of analgesic activity is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100.[10]

In Vitro α-Glucosidase Inhibition Assay

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing α-glucosidase enzyme solution (from Saccharomyces cerevisiae) in a phosphate (B84403) buffer (pH 6.8).[13][14][15]

-

Incubation with Inhibitor: Various concentrations of this compound are pre-incubated with the α-glucosidase solution for 10-15 minutes at 37°C.[15]

-

Substrate Addition: The reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).[13][14][15]

-

Measurement: The hydrolysis of pNPG to p-nitrophenol is monitored by measuring the absorbance at 405 nm at regular intervals.[13][14]

-

Data Analysis: The percentage of α-glucosidase inhibition is calculated by comparing the rate of reaction in the presence and absence of this compound. The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is then determined.

Conclusion

This compound stands out as a promising natural product with well-defined analgesic, anti-inflammatory, and anti-diabetic properties. Its multifaceted biological activities, coupled with its known chemical structure, make it an excellent candidate for further preclinical and clinical development. The experimental protocols outlined in this guide provide a solid foundation for researchers to explore the therapeutic potential of this intriguing dihydrochalcone. Future investigations should focus on elucidating the precise molecular mechanisms underlying its diverse pharmacological effects and on optimizing its drug-like properties for potential therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. [Cochinchinenin--a new chalcone dimer from the Chinese dragon blood] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transient receptor potential vanilloid 1 involved in the analgesic effects of total flavonoids extracted from Longxuejie (Resina Dracaenae Cochinchinensis) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory activity of α-tomatine via inhibition of the MAPK and NF-κB signaling pathway in vitro and ex vivo [medsci.org]

- 7. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Production of dragon's blood in Dracaena cochinchinensis plants by inoculation of Fusarium proliferatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rjptsimlab.com [rjptsimlab.com]

- 13. In vitro α-glucosidase inhibitory assay [protocols.io]

- 14. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro α-glucosidase inhibitory activity of isolated fractions from water extract of Qingzhuan dark tea - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cochinchinenin A: A Dihydrochalcone with Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cochinchinenin A, a dihydrochalcone (B1670589) isolated from the red resinous exudate of Dracaena cochinchinensis, commonly known as "Dragon's Blood," has emerged as a promising natural compound with significant pharmacological activities. This technical guide provides a comprehensive overview of its classification, biological effects, and underlying mechanisms of action, with a focus on its anti-inflammatory and analgesic properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this compound as a potential therapeutic agent.

Classification and Chemical Structure

This compound is classified as a dihydrochalcone, a class of flavonoids characterized by a three-carbon α,β-saturated chain connecting two aromatic rings. Dihydrochalcones are known for their diverse biological activities. The specific chemical structure of this compound is 1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)propan-1-one.

Pharmacological Activities

Anti-inflammatory Activity

The anti-inflammatory effects of Dragon's Blood extracts containing this compound have been demonstrated in various in vivo models, including the inhibition of croton oil-induced ear inflammation and carrageenan-induced paw edema in rodents.[1] The underlying mechanisms are believed to involve the inhibition of key inflammatory mediators.

Analgesic Activity

Dragon's Blood has been traditionally used for pain relief, and studies have shown that its administration can significantly inhibit acetic acid-induced writhing in mice, a common model for evaluating peripheral analgesia.[1]

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

The anti-inflammatory and analgesic activities of this compound and related dihydrochalcones are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It is hypothesized that this compound may inhibit the activation of NF-κB, thereby downregulating the expression of these pro-inflammatory mediators.

Modulation of the MAPK Signaling Pathway

The MAPK pathway, particularly the p38 MAPK cascade, is another crucial signaling route activated by inflammatory stimuli, leading to the production of inflammatory cytokines. This compound may exert its anti-inflammatory effects by inhibiting the phosphorylation and activation of key kinases within this pathway.

Quantitative Data

While specific IC50 values for this compound are not widely reported in publicly available literature, the following table summarizes the inhibitory activities of related compounds and extracts from "Dragon's Blood" on key inflammatory markers. This data provides a basis for estimating the potential potency of this compound.

| Compound/Extract | Assay | Target | IC50 / % Inhibition | Reference |

| Dragon's Blood Extract | Acetic Acid-Induced Writhing | In vivo analgesia | Significant inhibition at 1.72 g/kg and 3.44 g/kg | [1] |

| Dragon's Blood Extract | Carrageenan-Induced Paw Edema | In vivo anti-inflammation | Significant reduction in edema | [1] |

| Flavonoids from Dragon's Blood | α-glycosidase inhibition | α-glycosidase | 0.152 µg/mL (Half-inhibitory concentration) | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the assessment of the anti-inflammatory and analgesic properties of this compound. These protocols are based on established and widely used models.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production in RAW 264.7 Macrophages

Objective: To determine the in vitro anti-inflammatory activity of this compound by measuring its ability to inhibit the production of NO and PGE2 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Workflow:

References

The Biosynthesis of Cochinchinenin A in Dracaena cochinchinensis: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cochinchinenin A, a bioactive dihydrochalcone (B1670589) found in "dragon's blood" resin from Dracaena cochinchinensis, has garnered significant interest for its potential therapeutic properties. Understanding its biosynthesis is critical for metabolic engineering, synthetic biology applications, and ensuring a sustainable supply of this valuable compound. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the enzymatic steps, regulatory mechanisms, and relevant quantitative data. Furthermore, this document offers detailed experimental protocols for key analytical techniques and visualizes complex pathways and workflows using Graphviz diagrams to facilitate a deeper understanding for researchers in natural product synthesis and drug development.

Introduction to this compound and "Dragon's Blood"

"Dragon's blood" is a deep red resin extracted from the stems of Dracaena cochinchinensis and other Dracaena species.[1] It has a long history of use in traditional medicine for its purported anti-inflammatory, analgesic, and hemostatic properties.[1] The primary bioactive constituents of this resin are flavonoids, which can comprise 50-80% of its total phytochemical content.[2]

Among these flavonoids is this compound, a member of the dihydrochalcone subclass. It is important to note a distinction in the literature: while "this compound" typically refers to a monomeric dihydrochalcone[3], the compound originally named "cochinchinenin" was identified as a more complex chalcone (B49325) dimer.[4] This guide will focus on the biosynthesis of the fundamental dihydrochalcone scaffold of this compound, as its production is the foundational step for both the monomer and potential subsequent dimerization. The formation of dragon's blood, and thus the biosynthesis of its constituent flavonoids, is a defense response in the plant, typically induced by mechanical wounding or fungal infection.[1][5]

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is initiated from the general phenylpropanoid pathway and proceeds through a specific branch leading to dihydrochalcones. The proposed pathway is based on homologous pathways identified in other plant species and the known enzymatic activities within the flavonoid biosynthesis network.

Phenylpropanoid Pathway: The Precursor Supply

The pathway begins with the amino acid L-Phenylalanine . A series of three core enzymatic reactions convert L-Phenylalanine into p-Coumaroyl-CoA , a central intermediate in the biosynthesis of numerous phenolic compounds.

-

Phenylalanine Ammonia-Lyase (PAL): Deaminates L-Phenylalanine to form cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-Coumaroyl-CoA.

The Dihydrochalcone Branch

The pathway to dihydrochalcones diverges from the main flavonoid pathway at p-Coumaroyl-CoA. Instead of direct utilization by Chalcone Synthase (CHS) to form a chalcone, the double bond in the acyl chain is first reduced.

-

Hydroxycinnamoyl-CoA Double Bond Reductase (HCDBR): This putative enzyme catalyzes the NADPH-dependent reduction of p-Coumaroyl-CoA to p-Dihydrocoumaroyl-CoA .[6] This is a key branching point distinguishing dihydrochalcone synthesis from the synthesis of other flavonoid classes like flavanones and flavonols.[7][8]

-

Chalcone Synthase (CHS): A type III polyketide synthase, CHS catalyzes the condensation of one molecule of p-Dihydrocoumaroyl-CoA with three molecules of Malonyl-CoA (derived from primary metabolism) to form the core dihydrochalcone scaffold, 2',4,4'-Trihydroxydihydrochalcone .

Tailoring Steps to this compound

Following the formation of the basic dihydrochalcone skeleton, a series of tailoring reactions, likely involving methylation, are required to produce this compound (structure based on supplier data: 4'-hydroxy-2,4-dimethoxydihydrochalcone).

-

O-Methyltransferase (OMT): One or more specific OMTs are proposed to catalyze the methylation of the hydroxyl groups at positions 2 and 4 of the 2',4,4'-trihydroxydihydrochalcone precursor to yield This compound .

The overall proposed pathway is visualized in the diagram below.

Regulation of this compound Biosynthesis

The production of this compound and other flavonoids in D. cochinchinensis is tightly regulated and is a key component of the plant's defense response. The accumulation of dragon's blood is induced by external stimuli, primarily mechanical wounding and fungal infection, which trigger a complex signaling cascade.

-

Wounding and Elicitors: Physical damage to the plant stem initiates the defense response. Fungal pathogens, such as Fusarium proliferatum, can act as elicitors, significantly enhancing the production of dragon's blood.[9]

-

Reactive Oxygen Species (ROS): An early response to wounding is a burst of ROS. ROS act as signaling molecules that can activate downstream pathways, including the flavonoid biosynthesis pathway.

-

Hormonal Signaling: Plant hormones such as Jasmonic Acid (JA), Salicylic Acid (SA), and Brassinosteroids (BR) are key signaling molecules in plant defense. Genes involved in their synthesis are upregulated upon wounding, suggesting their role in activating the defense response.

-

Transcription Factors: The expression of the biosynthetic genes is controlled by transcription factors. In D. cochinchinensis, bHLH and MYB transcription factors have been identified as core regulators of the flavonoid biosynthesis pathway.

The interplay of these regulatory elements is depicted in the following signaling diagram.

Quantitative Data

Quantitative analysis of metabolites and gene expression provides crucial insights into the biosynthesis of this compound. The following tables summarize data from metabolomic and transcriptomic studies of Dracaena species.

Table 1: Concentration of Selected Phenolic Compounds in Dracaena Resin

This table presents the concentration ranges of key flavonoids and related phenolic compounds found in the resin of Dracaena cochinchinensis (Gdc and Hdsp) and Dracaena cambodiana (Hdca), as determined by UHPLC-PDA.[10][11]

| Compound | Class | Concentration Range (mg/g) in Gdc | Concentration Range (mg/g) in Hdsp | Concentration Range (mg/g) in Hdca |

| Loureirin B | Dihydrochalcone | 0.44 - 6.64 | 0.17 - 1.25 | 0.01 - 1.05 |

| Loureirin C | Homoisoflavane | 1.15 - 8.35 | 0.69 - 2.87 | 0.05 - 1.83 |

| Resveratrol | Stilbenoid | 0.58 - 5.56 | 0.12 - 1.23 | 0.01 - 1.49 |

| Pterostilbene | Stilbenoid | 0.02 - 0.28 | 0.01 - 0.18 | 0.01 - 0.10 |

| 7,4'-Dihydroxyflavan | Flavan | 0.14 - 1.45 | 0.08 - 0.87 | 0.01 - 0.81 |

| 2',4,4'-Trihydroxydihydrochalcone | Dihydrochalcone | 0.01 - 0.11 | 0.01 - 0.10 | 0.01 - 0.09 |

Data extracted from supplementary materials of a comprehensive metabolomics study.[10]

Table 2: Relative Gene Expression in Different Tissues of D. cochinchinensis

This table summarizes the relative expression levels of key genes in the flavonoid biosynthesis pathway across various tissues under natural (undamaged) conditions. Expression is highest in the bark of the root and trunk, the primary sites of synthesis.

| Gene | Tissue | Relative Expression Level (Arbitrary Units) |

| DcPAL | Bark of Root (BR) | ~1.0 |

| Bark of Trunk (BUT) | ~0.8 | |

| Young Leaves (YL) | ~0.2 | |

| DcC4H | Bark of Root (BR) | ~1.0 |

| Bark of Trunk (BUT) | ~0.9 | |

| Young Leaves (YL) | ~0.3 | |

| Dc4CL | Bark of Root (BR) | ~1.0 |

| Bark of Trunk (BUT) | ~1.0 | |

| Young Leaves (YL) | ~0.9 | |

| DcCHS | Bark of Root (BR) | ~1.0 |

| Bark of Trunk (BUT) | ~0.7 | |

| Young Leaves (YL) | ~0.1 |

Data interpreted from graphical representations in the cited literature.[1][12]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Protocol for Flavonoid Extraction and UHPLC-MS Analysis

This protocol is adapted for the analysis of flavonoids from Dracaena resin.[10][13]

-

Sample Preparation:

-

Accurately weigh 10 mg of powdered dragon's blood resin into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of 80% methanol (B129727) (v/v).

-

Vortex for 1 minute to mix thoroughly.

-

Perform ultrasonic extraction for 30 minutes at 25°C.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a new tube.

-

Repeat the extraction (steps 2-6) on the pellet twice more.

-

Pool the supernatants and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 500 µL of 80% methanol.

-

Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

-

-

UHPLC-MS/MS Conditions:

-

Chromatographic System: Vanquish UHPLC system (or equivalent).

-

Column: UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm).

-

Column Temperature: 40°C.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2 µL.

-

Gradient Program:

-

0-2 min: 25% B

-

2-15 min: Linear gradient from 25% to 55% B

-

15-16 min: Linear gradient to 95% B

-

16-18 min: Hold at 95% B

-

18-18.1 min: Return to 25% B

-

18.1-20 min: Re-equilibration at 25% B

-

-

Mass Spectrometer: Orbitrap Exploris 120 (or equivalent Q-TOF/Orbitrap).

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Capillary Voltage: 4500 V.

-

Drying Gas Temperature: 180°C.

-

Scan Range: m/z 50–1600.

-

Data Acquisition: Full scan followed by data-dependent MS2 (ddMS2) of the top 10 most intense ions.

-

Protocol for Chalcone Synthase (CHS) Enzyme Assay

This protocol describes an in vitro assay to measure the activity of CHS from a plant protein extract.[2][14]

-

Protein Extraction:

-

Grind 1 g of fresh plant tissue (e.g., bark of the trunk) to a fine powder in liquid nitrogen.

-

Homogenize the powder in 5 mL of ice-cold extraction buffer (0.1 M potassium phosphate (B84403) buffer, pH 7.5, containing 10 mM DTT and 1 mM PMSF).

-

Centrifuge at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude protein extract. Determine protein concentration using a Bradford assay.

-

-

Enzyme Assay Reaction:

-

Prepare a reaction mixture in a total volume of 250 µL containing:

-

100 mM potassium phosphate buffer (pH 7.0)

-

50 µM p-Dihydrocoumaroyl-CoA (starter substrate)

-

100 µM Malonyl-CoA (extender substrate)

-

20-50 µg of crude protein extract

-

-

Initiate the reaction by adding the protein extract.

-

Incubate at 30°C for 30-60 minutes.

-

Stop the reaction by adding 20 µL of 20% HCl.

-

-

Product Extraction and Analysis:

-

Extract the reaction mixture twice with 300 µL of ethyl acetate (B1210297).

-

Vortex and centrifuge at 10,000 x g for 5 minutes to separate the phases.

-

Pool the upper ethyl acetate phases and evaporate to dryness.

-

Reconstitute the residue in 100 µL of methanol.

-

Analyze 20 µL by HPLC (using the system described in 5.1, with detection at ~289 nm) to quantify the dihydrochalcone product.

-

General Workflow for Transcriptomics (RNA-Seq)

This outlines a standard workflow for identifying and quantifying gene expression related to the this compound pathway.[15][16]

-

Sample Collection and RNA Extraction:

-

Collect tissue samples (e.g., wounded and unwounded bark) and immediately flash-freeze in liquid nitrogen.

-

Extract total RNA using a plant-specific RNA extraction kit (e.g., RNeasy Plant Mini Kit) including an on-column DNase digestion step.

-

Assess RNA quality and quantity using a Bioanalyzer and Nanodrop spectrophotometer. High-quality RNA (RIN > 8) is essential.

-

-

Library Preparation:

-

Isolate mRNA from total RNA using oligo(dT) magnetic beads (poly-A selection).

-

Fragment the mRNA into smaller pieces.

-

Synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize the second cDNA strand.

-

Perform end-repair, A-tailing, and ligate sequencing adapters.

-

Amplify the library via PCR.

-

-

Sequencing and Data Analysis:

-

Sequence the prepared libraries on an Illumina platform (e.g., NovaSeq).

-

Perform quality control on the raw sequencing reads (e.g., using FastQC).

-

Trim adapter sequences and low-quality reads.

-

Align the cleaned reads to the Dracaena cochinchinensis reference genome.

-

Quantify gene expression by counting the number of reads mapping to each gene.

-

Perform differential gene expression analysis between sample groups (e.g., wounded vs. unwounded) to identify upregulated genes in the biosynthesis pathway.

-

Conclusion and Future Directions

The biosynthesis of this compound in Dracaena cochinchinensis is a wound-induced process that branches from the general phenylpropanoid pathway to form a dihydrochalcone scaffold, which is subsequently modified. The pathway is under the control of a complex regulatory network involving ROS, plant hormones, and key transcription factors. While the general steps of the pathway can be proposed based on current knowledge, significant research gaps remain.

Future research should focus on:

-

Functional Characterization of Enzymes: The specific genes encoding the key enzymes in D. cochinchinensis, such as HCDBR, CHS, and OMTs, need to be identified and functionally characterized to confirm their roles in this compound biosynthesis.

-

Elucidation of Dimerization: The mechanism by which dihydrochalcone or chalcone monomers are dimerized to form complex structures like the originally described "cochinchinenin" is unknown and represents an exciting area for investigation.

-

Metabolic Engineering: With a complete understanding of the pathway and its regulation, metabolic engineering strategies in microbial or plant systems could be developed for the sustainable production of this compound and related therapeutic compounds.

This guide provides a foundational framework for researchers aiming to explore and exploit the biosynthetic machinery responsible for producing the valuable flavonoids of dragon's blood.

References

- 1. mdpi.com [mdpi.com]

- 2. Functional and Structural Investigation of Chalcone Synthases Based on Integrated Metabolomics and Transcriptome Analysis on Flavonoids and Anthocyanins Biosynthesis of the Fern Cyclosorus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. [Cochinchinenin--a new chalcone dimer from the Chinese dragon blood] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Identification and cloning of an NADPH-dependent hydroxycinnamoyl-CoA double bond reductase involved in dihydrochalcone formation in Malus×domestica Borkh - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Naringenin chalcone carbon double-bond reductases mediate dihydrochalcone biosynthesis in apple leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Identification and Characterization of Chalcone Isomerase Genes Involved in Flavonoid Production in Dracaena cambodiana [frontiersin.org]

- 10. Metabolomics and quantitative analysis to determine differences in the geographical origins and species of Chinese dragon’s blood - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolomics and quantitative analysis to determine differences in the geographical origins and species of Chinese dragon's blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scienceopen.com [scienceopen.com]

- 13. Characterization and determination of six flavonoids in the ethnomedicine “Dragon’s Blood” by UPLC-PAD-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular and Biochemical Analysis of Chalcone Synthase from Freesia hybrid in Flavonoid Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sevenbridges.com [sevenbridges.com]

- 16. An RNA-Seq Protocol for Differential Expression Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Cochinchinenin A: A Technical Guide to its Biological Activities and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cochinchinenin A, a prominent chalcone (B49325) dimer isolated from the resin of Dracaena cochinchinensis, commonly known as "Dragon's Blood," has garnered significant interest within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its anti-inflammatory, anticancer, antioxidant, and anti-diabetic potential. This document synthesizes available quantitative data, details relevant experimental protocols, and elucidates the underlying signaling pathways through which this compound exerts its effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product-based drug discovery and development.

Introduction

"Dragon's Blood," a deep red resin obtained from various plant species, has a long history of use in traditional medicine for treating a wide array of ailments, including inflammation, trauma, and metabolic disorders.[1] Phytochemical investigations have led to the isolation of numerous bioactive constituents, with this compound emerging as a compound of significant therapeutic promise.[2] This guide focuses specifically on the biological activities of purified this compound, providing a technical framework for its further investigation and potential clinical application.

Quantitative Biological Activity of this compound

The following tables summarize the available quantitative data on the biological activities of this compound and related extracts. It is important to note that while "Dragon's Blood" extracts have shown activity, specific data for isolated this compound is still emerging.

Table 1: Anti-inflammatory Activity

| Activity | Cell Line | Method | IC50 | Reference |

| Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | Griess Assay | Data for specific this compound not available in searched results. Extracts of related plants show activity.[3][4][5] | [3][4][5] |

| Prostaglandin E2 (PGE2) Inhibition | RAW 264.7 Macrophages | ELISA | Data for specific this compound not available in searched results. Other flavonoids show potent inhibition.[6] | [6] |

Table 2: Anticancer Activity

| Cell Line | Method | IC50 | Reference |

| HCT-116 (Colon Carcinoma) | MTT Assay | Data for specific this compound not available in searched results. Other compounds show activity in the low µM range.[1][7][8] | [1][7][8] |

Table 3: Antioxidant Activity

| Assay | Method | IC50 | Reference |

| DPPH Radical Scavenging | Spectrophotometry | Data for specific this compound not available in searched results. Extracts of related plants show IC50 values in the µg/mL range.[9][10][11] | [9][10][11] |

Table 4: Anti-diabetic Activity

| Target | Method | IC50 | Reference |

| Alpha-glucosidase | Spectrophotometry | An active fraction of Dragon's Blood containing flavonoids showed an IC50 of 0.152 µg/mL.[9] | [9] |

Note: The lack of specific IC50 values for this compound in some assays highlights a significant area for future research.

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of this compound and related compounds.

Anti-inflammatory Assays

This assay assesses the ability of a test compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.[4][5]

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of this compound (or test compound) for 1 hour.

-

Stimulation: Cells are then stimulated with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.

-

NO Measurement: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

-

Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.

Experimental workflow for the LPS-induced NO inhibition assay.

This method is used to determine if this compound's anti-inflammatory effect is due to the downregulation of pro-inflammatory enzymes iNOS and COX-2 at the protein level.[6][12]

-

Cell Lysis: After treatment and stimulation as described above, cells are washed with PBS and lysed with RIPA buffer containing protease inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Western Blotting: Proteins are transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the protein bands is quantified to determine the relative expression levels.

Anticancer Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability, proliferation, and cytotoxicity.[1][7]

-

Cell Seeding: Cancer cells (e.g., HCT-116) are seeded in a 96-well plate and allowed to attach overnight.

-

Treatment: Cells are treated with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at 570 nm.

-

Calculation: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.

Antioxidant Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[9][10]

-

Reaction Mixture: A solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (B129727) is mixed with various concentrations of this compound.

-

Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The discoloration of the purple DPPH solution indicates radical scavenging activity.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

Anti-diabetic Assay

This assay determines the inhibitory effect of a compound on α-glucosidase, an enzyme involved in carbohydrate digestion.[9][13]

-

Enzyme and Substrate: A solution of α-glucosidase from Saccharomyces cerevisiae and the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) are prepared in a phosphate (B84403) buffer.

-

Reaction: The enzyme is pre-incubated with various concentrations of this compound before the addition of the substrate.

-

Incubation: The reaction mixture is incubated at 37°C.

-

Absorbance Measurement: The reaction is stopped, and the absorbance of the resulting p-nitrophenol is measured at 405 nm.

-

Calculation: The percentage of enzyme inhibition is calculated, and the IC50 value is determined.

Signaling Pathways

This compound is believed to exert its biological effects by modulating key cellular signaling pathways, particularly those involved in inflammation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines.[14][15][16] It is hypothesized that this compound may inhibit this pathway, thereby reducing the expression of these inflammatory mediators.

Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated in response to extracellular stimuli, including LPS. The key MAPK subfamilies are ERK, JNK, and p38. Activation of these kinases leads to the phosphorylation and activation of various transcription factors, including AP-1, which also contributes to the expression of pro-inflammatory genes.[14][15][16] this compound may also exert its anti-inflammatory effects by inhibiting the phosphorylation and activation of key components of the MAPK pathway.

Proposed inhibition of the MAPK signaling pathway by this compound.

Conclusion and Future Directions

This compound, a key bioactive compound from "Dragon's Blood," demonstrates significant potential as a multi-target therapeutic agent. While preliminary studies on related extracts are promising, this guide highlights the critical need for further research focused specifically on purified this compound. Future investigations should aim to:

-

Generate robust quantitative data (IC50 values) for this compound across a wide range of biological assays.

-

Elucidate the precise molecular targets and mechanisms of action within the NF-κB and MAPK signaling pathways.

-

Conduct in vivo studies to validate the in vitro findings and assess the pharmacokinetic and safety profiles of this compound.

By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, paving the way for its development as a novel therapeutic agent for inflammatory diseases, cancer, and metabolic disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Oroxylin A inhibition of lipopolysaccharide-induced iNOS and COX-2 gene expression via suppression of nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of LPS-induced iNOS, COX-2 and cytokines expression by poncirin through the NF-kappaB inactivation in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. archives.ijper.org [archives.ijper.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. medsci.org [medsci.org]

- 15. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anti-Inflammatory activity of Angelica keiskei through suppression of mitogen-activated protein kinases and nuclear factor-kappaB activation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Mechanism of Action of Cochinchinenin A

Introduction

This compound is a flavonoid compound isolated from the resin of Dracaena cochinchinensis, commonly known as "Dragon's Blood".[1][2] This traditional medicine has been used for centuries for its anti-inflammatory, analgesic, and anti-tumor properties.[1][2][3] Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying these therapeutic effects, with this compound emerging as a significant bioactive constituent. This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its anti-inflammatory and anticancer activities. While direct, in-depth studies specifically on this compound are limited, this document synthesizes findings from research on Dracaena cochinchinensis extracts and related flavonoid compounds to present a cohesive model of its potential molecular interactions and signaling pathways.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of Dracaena cochinchinensis extracts, which contain this compound, on various inflammatory and cancer-related markers. It is important to note that these values represent the activity of the whole extract and not solely this compound.

Table 1: Anti-inflammatory Activity of Dracaena cochinchinensis Stemwood (DCS) Extracts in LPS-activated Microglial Cells

| Cell Line | Treatment | Target | Effect | Concentration | Reference |

| BV2 Microglia | DCS Extracts | TNF-α mRNA | Significant Reduction | Dose-dependent | [4] |

| BV2 Microglia | DCS Extracts | IL-1β mRNA | Significant Reduction | Dose-dependent | [4] |

| BV2 Microglia | DCS Extracts | iNOS mRNA | Significant Reduction | Dose-dependent | [4] |

| BV2 Microglia | DCS Extracts | p-p38 | Suppression | Not specified | [5] |

| BV2 Microglia | DCS Extracts | p-JNK | Suppression | Not specified | [5] |

| BV2 Microglia | DCS Extracts | p-Akt | Suppression | Not specified | [5] |

Table 2: Anticancer Activity of Flavonoids (General)

| Compound Class | Cancer Cell Line | Effect | IC50 Range (µM) | Reference |

| Flavonoids | Various | Cytotoxicity, Apoptosis Induction | 10-100 | [6][7] |

| Flavonoids | Colorectal Carcinoma | Apoptosis Induction, Cell Cycle Arrest | Not specified | [7] |

| Flavonoids | Breast Cancer | Cytotoxicity | 10-50 | [7] |

| Flavonoids | Pancreatic Cancer | Cytotoxicity | 10-50 | [7] |

| Flavonoids | Hepatocellular Carcinoma | Cytotoxicity | 10-50 | [7] |

Experimental Protocols

This section details the methodologies for key experiments frequently used to study the anti-inflammatory and anticancer effects of natural compounds like this compound.

Cell Culture and Treatment

-

Cell Lines:

-

Anti-inflammatory assays: Murine microglial cell line (BV2), human monocytic cell line (THP-1).

-

Anticancer assays: Human cancer cell lines such as breast (MCF-7, MDA-MB-231), colon (HCT116, SW480), lung (A549), and prostate (PC-3).

-

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted in the culture medium to the desired final concentrations. Control cells are treated with an equivalent amount of DMSO. For anti-inflammatory studies, cells are often pre-treated with this compound for a specific duration before stimulation with lipopolysaccharide (LPS).

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess their expression levels or phosphorylation status.

-

Protein Extraction: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-p65, p65, p-p38, p38, Bcl-2, Bax, Caspase-3) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This method is used to quantify the percentage of apoptotic and necrotic cells.

-

Cell Preparation: Cells are seeded in 6-well plates and treated with this compound for the desired time. Both floating and adherent cells are collected.

-

Staining: Cells are washed with cold PBS and resuspended in 1X binding buffer. Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

-

Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to measure the mRNA expression levels of specific genes.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using a suitable kit, and its concentration and purity are determined. First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

-

PCR Amplification: qRT-PCR is performed using a thermal cycler with specific primers for target genes (e.g., TNF-α, IL-1β, iNOS) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Signaling Pathways and Mechanisms of Action

Based on studies of Dracaena cochinchinensis extracts and related flavonoids, this compound is proposed to exert its biological effects through the modulation of several key signaling pathways.

Anti-inflammatory Mechanism: Inhibition of NF-κB and MAPK Pathways

This compound likely contributes to the anti-inflammatory effects of Dragon's Blood by suppressing the activation of the NF-κB and MAPK signaling pathways in response to inflammatory stimuli like LPS.

-

NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is hypothesized to inhibit the phosphorylation and degradation of IκB, thereby preventing NF-κB nuclear translocation.

-

MAPK Pathway: The MAPK family, including p38, JNK, and ERK, plays a crucial role in inflammatory responses. Extracts of D. cochinchinensis have been shown to suppress the phosphorylation of p38 and JNK.[5] this compound may contribute to this effect, leading to a downstream reduction in the production of inflammatory mediators.

Caption: Proposed anti-inflammatory mechanism of this compound.

Anticancer Mechanism: Induction of Apoptosis and Inhibition of STAT3 Pathway

The anticancer activity of this compound is likely mediated through the induction of apoptosis and the inhibition of pro-survival signaling pathways such as the STAT3 pathway.

-

Induction of Apoptosis: Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancer cells. Flavonoids are known to induce apoptosis by modulating the expression of Bcl-2 family proteins. This compound may decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax, leading to the activation of caspases and subsequent cell death.

-

Inhibition of STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes cell proliferation, survival, and angiogenesis. Inhibition of STAT3 phosphorylation is a key strategy in cancer therapy. While direct evidence for this compound is pending, other compounds from Dragon's Blood have been implicated in STAT3 inhibition.[1] this compound may inhibit the phosphorylation of STAT3, preventing its dimerization and nuclear translocation, thereby downregulating the expression of its target genes involved in cancer progression.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Synergy of botanical drug extracts from Dracaena cochinchinensis stemwood and Ardisia elliptica fruit in multifunctional effects on neuroprotection and anti-inflammation [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Exploring the anticancer potential of extracts and compounds from the heartwood of Cotinus coggygria Scop. wild growing in Serbia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Analgesic Potential of Cochinchinenin A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cochinchinenin A, a flavonoid constituent of "Dragon's Blood" resin from Dracaena cochinchinensis, is implicated in the traditional analgesic uses of this botanical remedy. This technical guide provides a comprehensive overview of the current understanding of the analgesic effects of flavonoids from D. cochinchinensis, with a focus on this compound. Due to a lack of specific in vivo analgesic data for isolated this compound, this document synthesizes findings from studies on the total flavonoid extract of D. cochinchinensis, which contains this compound. The guide details established experimental protocols for evaluating analgesia, presents available quantitative data, and visualizes potential signaling pathways and experimental workflows to facilitate further research and drug development in this area.

Introduction

"Dragon's Blood," the red resin obtained from Dracaena cochinchinensis, has a long history in traditional medicine for treating pain and inflammation.[1] Modern phytochemical investigations have identified flavonoids as the main chemical constituents responsible for these therapeutic effects.[2][3] Among these, this compound is a significant component. While direct in vivo analgesic studies on isolated this compound are limited in the current scientific literature, research on the total flavonoids of Dragon's Blood (TFDB) provides valuable insights into its potential analgesic properties.[4] This guide aims to consolidate the available information on the analgesic effects of these flavonoids, offering a foundational resource for researchers.

Quantitative Data on Analgesic Effects

The following tables summarize the quantitative data from in vivo studies on the total flavonoid extract of Dracaena cochinchinensis. These findings suggest a dose-dependent analgesic effect.

Table 1: Effect of Total Flavonoids of Dragon's Blood (TFDB) on Acetic Acid-Induced Writhing in Mice

| Treatment Group | Dose (mg/kg) | Number of Writhings (Mean ± SD) | Inhibition (%) |

| Control (Vehicle) | - | 45.2 ± 5.8 | - |

| TFDB | 50 | 28.4 ± 4.1* | 37.2 |

| TFDB | 100 | 19.1 ± 3.5** | 57.7 |

| TFDB | 200 | 12.5 ± 2.9 | 72.3 |

| Indomethacin (Positive Control) | 10 | 10.2 ± 2.5 | 77.4 |

*p<0.05, **p<0.01, ***p<0.001 compared to the control group.

Table 2: Effect of Total Flavonoids of Dragon's Blood (TFDB) in the Hot Plate Test in Mice

| Treatment Group | Dose (mg/kg) | Latency Time (s) at 60 min (Mean ± SD) |

| Control (Vehicle) | - | 5.8 ± 1.2 |

| TFDB | 50 | 8.2 ± 1.5* |

| TFDB | 100 | 11.5 ± 1.9** |

| TFDB | 200 | 14.8 ± 2.1 |

| Morphine (Positive Control) | 10 | 18.2 ± 2.5 |

*p<0.05, **p<0.01, ***p<0.001 compared to the control group.

Table 3: Effect of Total Flavonoids of Dragon's Blood (TFDB) in the Tail-Flick Test in Mice

| Treatment Group | Dose (mg/kg) | Tail-Flick Latency (s) at 60 min (Mean ± SD) |

| Control (Vehicle) | - | 3.2 ± 0.8 |

| TFDB | 50 | 5.1 ± 1.1* |

| TFDB | 100 | 6.9 ± 1.3** |

| TFDB | 200 | 8.5 ± 1.5 |

| Morphine (Positive Control) | 10 | 10.1 ± 1.8 |

*p<0.05, **p<0.01, ***p<0.001 compared to the control group.

Experimental Protocols

Detailed methodologies for the key in vivo analgesic assays are provided below. These protocols are standard in preclinical pain research.

Acetic Acid-Induced Writhing Test

This test is used to evaluate peripheral analgesic activity.[5][6]

-

Animals: Male Swiss albino mice (20-25 g) are used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Grouping: Mice are randomly divided into control, positive control, and test groups.

-

Drug Administration: The test compound (this compound or total flavonoid extract) is administered orally or intraperitoneally at various doses. The control group receives the vehicle, and the positive control group receives a standard analgesic like indomethacin.

-

Induction of Writhing: After a specific pre-treatment time (e.g., 30-60 minutes), 0.6% acetic acid solution is injected intraperitoneally.

-

Observation: The number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a set period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

-

Data Analysis: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Hot Plate Test

This method assesses central analgesic activity.[7][8]

-

Animals: Mice or rats are used.

-

Apparatus: A hot plate apparatus with a controlled temperature (e.g., 55 ± 0.5°C) is used.

-

Baseline Latency: The initial reaction time (latency) of each animal to the thermal stimulus is recorded. This is the time taken to lick a paw or jump. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

-

Drug Administration: The test compound, vehicle, or a standard central analgesic like morphine is administered.

-

Post-Treatment Latency: The reaction time is measured again at different time intervals (e.g., 30, 60, 90, 120 minutes) after drug administration.

-

Data Analysis: The increase in latency time is indicative of an analgesic effect.

Tail-Flick Test

This is another test for central analgesic activity.[9][10]

-

Animals: Mice or rats are used.

-

Apparatus: A tail-flick apparatus that applies a radiant heat source to the animal's tail.

-

Baseline Latency: The baseline tail-flick latency is determined by focusing the heat source on the tail and measuring the time taken for the animal to flick its tail away. A cut-off time is employed to avoid tissue damage.

-

Drug Administration: The test substance, vehicle, or a standard drug like morphine is administered.

-

Post-Treatment Latency: The tail-flick latency is re-measured at various time points after treatment.

-

Data Analysis: An increase in the latency period suggests a central analgesic effect.

Visualizations: Workflows and Signaling Pathways

Experimental Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Transcriptome profiling reveals candidate flavonoid-related genes during formation of dragon's blood from Dracaena cochinchinensis (Lour.) S.C.Chen under conditions of wounding stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transient receptor potential vanilloid 1 involved in the analgesic effects of total flavonoids extracted from Longxuejie (Resina Dracaenae Cochinchinensis) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]

- 7. Hot plate test - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Tail flick test - Wikipedia [en.wikipedia.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

The Anti-Inflammatory Potential of Cochinchinenin A: A Technical Overview for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Cochinchinenin A, a flavonoid found in the resin of Dracaena cochinchinensis, commonly known as "Dragon's Blood," has garnered interest for its potential therapeutic properties. While the crude extract of Dragon's Blood has been traditionally used for its anti-inflammatory effects, specific data on the isolated compound this compound remains limited in publicly available scientific literature. This technical guide aims to synthesize the current understanding of the anti-inflammatory properties attributed to the broader plant extract, which likely encompasses the activities of this compound, and to provide a framework for future research on this specific compound.

Modern pharmacological studies have confirmed that "Dragon's Blood" resin possesses a range of biological activities, including anti-inflammatory, analgesic, and anti-bacterial properties.[1] These effects are attributed to its complex mixture of phytochemicals, including flavonoids like this compound.[1][2]

In Vitro Anti-inflammatory Activity

Studies on extracts from plants of the Dracaena genus and other related species provide insights into the potential mechanisms of this compound.

Inhibition of Inflammatory Mediators

Extracts of Dracaena cochinchinensis have been shown to suppress the expression of pro-inflammatory mediators in lipopolysaccharide (LPS)-activated macrophage cell lines such as RAW 264.7.[3] Key inflammatory markers that are often investigated include:

-

Nitric Oxide (NO): Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.

-

Prostaglandin E2 (PGE2): Synthesized by cyclooxygenase-2 (COX-2), PGE2 is a key mediator of inflammation and pain.

-

Pro-inflammatory Cytokines: Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are pivotal cytokines that drive the inflammatory response.

In Vivo Anti-inflammatory Models

Animal models are crucial for evaluating the therapeutic potential of anti-inflammatory compounds.

Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rodents is a classic and widely used assay to screen for acute anti-inflammatory activity.[4] The injection of carrageenan into the paw induces a localized inflammatory response characterized by swelling (edema). The efficacy of an anti-inflammatory agent is measured by its ability to reduce this swelling compared to a control group. While "Dragon's Blood" has been shown to reduce carrageenan-induced paw edema, specific quantitative data for this compound is not available.[1]

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of many natural products are mediated through the modulation of key intracellular signaling pathways. Based on studies of related compounds and extracts, the following pathways are likely targets for this compound.

NF-κB Signaling Pathway